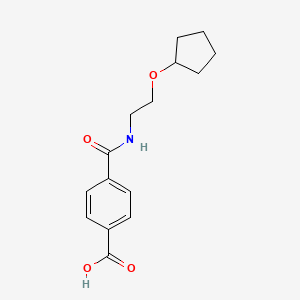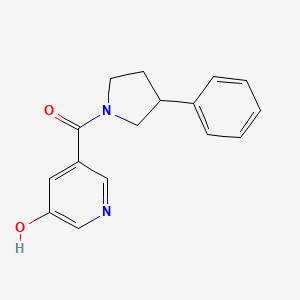![molecular formula C14H21N3O2 B7577395 5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7577395.png)
5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide, also known as H 1152 or Y-27632, is a small molecule inhibitor of Rho-associated protein kinase (ROCK). ROCK is a serine/threonine kinase that regulates various cellular processes, including cell migration, proliferation, and contraction. H 1152 has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
H 1152 selectively inhibits ROCK by binding to its ATP-binding site, leading to the inhibition of downstream signaling pathways involved in cell migration, proliferation, and contraction. This results in the suppression of various cellular processes that contribute to the pathogenesis of various diseases.
Biochemical and Physiological Effects
H 1152 has been shown to have various biochemical and physiological effects, including the inhibition of myosin light chain phosphorylation, the reduction of intracellular calcium levels, the activation of Akt and ERK signaling pathways, and the modulation of gene expression. These effects contribute to the therapeutic potential of H 1152 in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H 1152 has several advantages for lab experiments, including its high selectivity and potency, its ability to inhibit ROCK in various cell types and tissues, and its availability in both in vitro and in vivo models. However, H 1152 also has some limitations, including its potential off-target effects, its variable pharmacokinetics, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on H 1152, including the development of more potent and selective ROCK inhibitors, the identification of novel therapeutic applications, and the optimization of drug delivery and pharmacokinetics. Additionally, the combination of H 1152 with other drugs or therapies may enhance its therapeutic efficacy in various diseases.
Métodos De Síntesis
H 1152 can be synthesized using various methods, including the reaction of 3-pyridinecarboxylic acid with 4-methyl-1-piperidinamine, followed by the addition of 2-bromoethylamine hydrobromide. The resulting compound is then treated with hydroxylamine hydrochloride to obtain H 1152. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
H 1152 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, H 1152 has been shown to inhibit cancer cell migration and invasion, leading to the suppression of tumor growth and metastasis. In cardiovascular diseases, H 1152 has been shown to improve vascular function and reduce blood pressure. In neurological disorders, H 1152 has been shown to promote axonal growth and regeneration, leading to the restoration of neuronal function.
Propiedades
IUPAC Name |
5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11-2-5-17(6-3-11)7-4-16-14(19)12-8-13(18)10-15-9-12/h8-11,18H,2-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMJTLMIJUSPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNC(=O)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-N-[2-(4-methylpiperidin-1-yl)ethyl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine](/img/structure/B7577345.png)
![2-[2-(2-Ethylimidazol-1-yl)ethyl]pyridine](/img/structure/B7577353.png)
![Cyclopentyl-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B7577359.png)
![ethyl (Z)-2-cyano-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]prop-2-enoate](/img/structure/B7577367.png)

![[1-Amino-2-(diethylsulfamoylamino)ethyl]cyclopropane](/img/structure/B7577376.png)
![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)
![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
![2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)
![3-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577420.png)